molecular formula C14H27BO3 B14148667 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-one CAS No. 167773-11-7

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-one

Cat. No.: B14148667
CAS No.: 167773-11-7
M. Wt: 254.18 g/mol
InChI Key: MRDIFIFPJBEKIY-UHFFFAOYSA-N
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Description

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-one is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-one typically involves the borylation of appropriate precursors. One common method is the hydroboration of alkenes or alkynes using pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of transition metal catalysts such as palladium or copper . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium or copper . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include boronic acids, borate esters, alcohols, and alkanes. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules.

Scientific Research Applications

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-one involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of new bonds with carbon atoms. This process is often mediated by transition metal catalysts, which enhance the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-one is unique due to its specific structure, which combines a boron-containing dioxaborolane ring with a heptanone backbone. This structure provides distinct reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis and various scientific applications.

Properties

CAS No.

167773-11-7

Molecular Formula

C14H27BO3

Molecular Weight

254.18 g/mol

IUPAC Name

6-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-one

InChI

InChI=1S/C14H27BO3/c1-11(8-7-9-12(2)16)10-15-17-13(3,4)14(5,6)18-15/h11H,7-10H2,1-6H3

InChI Key

MRDIFIFPJBEKIY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)CCCC(=O)C

Origin of Product

United States

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